2',3'-O-Isopropylidene-5-fluorouridine-13C,15N2
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Overview
Description
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of 5-fluorouridine, where the hydrogen atoms at specific positions are replaced with carbon-13 and nitrogen-15 isotopes. This compound is known for its applications in studying metabolic pathways and mechanisms of action in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 typically involves the protection of the hydroxyl groups on the ribose moiety of 5-fluorouridine. This is achieved by reacting 5-fluorouridine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The isotopic labeling is introduced during the synthesis of the uridine precursor, where carbon-13 and nitrogen-15 labeled reagents are used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of isotopically labeled reagents is carefully monitored to maintain the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives.
Reduction: Reduction reactions can modify the fluorine atom, leading to different nucleoside analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various uridine derivatives with modifications at the 5-position, which can be further utilized in biochemical studies .
Scientific Research Applications
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studying metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of 2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 involves its incorporation into RNA and DNA, where it interferes with nucleic acid synthesis. The fluorine atom at the 5-position disrupts the normal base pairing, leading to errors in transcription and replication. This compound targets viral RNA polymerase and inhibits its activity, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouridine: The parent compound, widely used in antiviral and anticancer research.
2’,3’-O-Isopropylideneuridine: Another isopropylidene-protected nucleoside with similar applications.
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine: A deoxy derivative with distinct biological properties.
Uniqueness
2’,3’-O-Isopropylidene-5-fluorouridine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Its incorporation into nucleic acids provides valuable insights into the mechanisms of action of nucleoside analogs .
Properties
Molecular Formula |
C12H15FN2O6 |
---|---|
Molecular Weight |
305.23 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1/i11+1,14+1,15+1 |
InChI Key |
LHTMLCXJMYPWGR-VQFLMNAVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)[15N]3C=C(C(=O)[15NH][13C]3=O)F)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |
Origin of Product |
United States |
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